molecular formula C9H8N2O B1585260 4(1H)-Quinazolinone, 1-methyl- CAS No. 3476-68-4

4(1H)-Quinazolinone, 1-methyl-

Cat. No. B1585260
CAS RN: 3476-68-4
M. Wt: 160.17 g/mol
InChI Key: QAXCWBIVFCEYGG-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Synthesis and Medicinal Chemistry

4(1H)-Quinazolinone, 1-methyl- and its derivatives are pivotal in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential as antimicrobial, antimalarial, antitumor, anticonvulsant, and anti-inflammatory agents. Recent advances in synthesis techniques have broadened the scope of these compounds in drug development (He et al., 2014). Another review highlights the significance of quinazolinone derivatives in medicinal chemistry, emphasizing their role in combating antibiotic resistance (Tiwary et al., 2016).

Corrosion Inhibition

Quinazolinone derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Experimental studies, including electrochemical methods and surface analysis, reveal that these compounds form a protective layer on metal surfaces, thereby preventing corrosion (Errahmany et al., 2020).

Biological Activities

Several studies have synthesized novel quinazolinone derivatives and evaluated their biological activities. For instance, new 2-methyl-4(3H)-quinazolinones with potential biological activity have been developed, with expectations of them being biologically active due to their unique structural features (Párkányi & Schmidt, 2000). Another study synthesized and tested quinazolinone derivatives for their antibacterial activities, demonstrating significant effectiveness against various bacterial strains (Osarumwense et al., 2021).

Organic Chemistry and Pharmaceutical Applications

Quinazolinone derivatives are extensively applied in organic and pharmaceutical chemistry. A study reported the synthesis of novel quinazolinone derivatives, highlighting their structural characteristics using NMR spectroscopy, which is crucial for medicinal chemistry applications (Tokalı, 2022). The expeditious synthesis of 2-methyl-3-substituted quinazolinone derivatives also emphasizes their significant role in drug design due to their therapeutic diversity (Ajani et al., 2017).

Safety And Hazards

This includes understanding the potential risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

1-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXCWBIVFCEYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188312
Record name 4(1H)-Quinazolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Quinazolinone, 1-methyl-

CAS RN

3476-68-4
Record name 1-Methyl-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycorine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Quinazolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Niu, B Jin, Y Huang, H Wang, Q Dong… - International Journal of …, 2018 - degruyter.com
Gasification is a promising technology to utilize solid wastes. Co-gasification of high-ash sewage sludge and straw were studied in a fluidized bed using oxygen-enriched air. Several …
Number of citations: 14 www.degruyter.com

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